2-(4-(Azepan-1-ylsulfonyl)benzamido)thiophene-3-carboxamide
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Overview
Description
2-(4-(Azepan-1-ylsulfonyl)benzamido)thiophene-3-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and is known for its diverse biological activities .
Mechanism of Action
Target of Action
Similar compounds with thiazole and sulfonamide groups have been known to exhibit antibacterial activity .
Mode of Action
It is suggested that similar compounds may interact with their targets in a distinctive manner when used in conjunction with a cell-penetrating peptide . This interaction could potentially lead to changes in the bacterial cell membranes, resulting in antibacterial activity .
Result of Action
Similar compounds have shown potent antibacterial activity against both gram-negative and gram-positive bacteria .
Action Environment
It is known that factors such as temperature, viscosity, and solvent polarity can affect the fluorescence quenching mechanisms of similar compounds .
Preparation Methods
The synthesis of 2-(4-(Azepan-1-ylsulfonyl)benzamido)thiophene-3-carboxamide involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(4-(Azepan-1-ylsulfonyl)benzamido)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups in the compound. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential therapeutic applications due to its biological activity.
Medicine: Research is ongoing to explore its use in treating various diseases, including cancer.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure. Compared to these compounds, 2-(4-(Azepan-1-ylsulfonyl)benzamido)thiophene-3-carboxamide is unique due to its specific substitution pattern and potential therapeutic applications.
Properties
IUPAC Name |
2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c19-16(22)15-9-12-26-18(15)20-17(23)13-5-7-14(8-6-13)27(24,25)21-10-3-1-2-4-11-21/h5-9,12H,1-4,10-11H2,(H2,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTDGRWQFUVLOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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